N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
This compound features a benzodioxin core fused to an acetamide group, with a sulfanyl-linked 2,2-dimethyl-5-phenyl-2H-imidazole substituent. The benzodioxin moiety provides aromatic stability, while the imidazole and acetamide groups introduce hydrogen-bonding and hydrophobic interactions, making it relevant for pharmaceutical and materials science applications . Its molecular formula is C₂₁H₂₁N₃O₃S, with a molecular weight of 395.47 g/mol.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-21(2)23-19(14-6-4-3-5-7-14)20(24-21)28-13-18(25)22-15-8-9-16-17(12-15)27-11-10-26-16/h3-9,12H,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIHOSROTKQILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of diabetes and neurodegenerative diseases. This article reviews its biological activity based on recent studies, including enzyme inhibition assays and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and an imidazole derivative linked through an acetamide group. Its molecular formula is with a molecular weight of approximately 421.49 g/mol.
Synthesis Overview
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonamide precursors. For example, the synthesis pathway may include:
- Formation of Benzodioxin Derivative :
- Reaction of 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides under basic conditions.
- Substitution Reaction :
- Further derivatization with bromo-acetamides to yield the target compound.
Enzyme Inhibition Studies
Recent research has focused on the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:
-
α-Glucosidase Inhibition :
- The compound demonstrated moderate inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibition studies revealed IC50 values in the range of 80–90 μM, indicating that while it is less potent than established inhibitors like acarbose (IC50 = 37.38 μM), it still holds promise as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) .
-
Acetylcholinesterase Inhibition :
- The compound's potential in treating neurodegenerative diseases was evaluated through acetylcholinesterase inhibition assays. Although specific IC50 values were not disclosed in the reviewed literature, compounds with similar scaffolds have shown promising results in enhancing cholinergic activity .
Case Study 1: Anti-Diabetic Potential
A study synthesized a series of derivatives based on the benzodioxin scaffold and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that while most compounds exhibited weak to moderate activity, specific derivatives showed enhanced inhibitory effects compared to others .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of related compounds containing the benzodioxin structure. These studies suggested that such compounds could potentially mitigate cognitive decline associated with Alzheimer's disease by inhibiting acetylcholinesterase activity .
Data Summary Table
| Compound Name | Enzyme Target | IC50 (μM) | Activity Level |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamide | α-Glucosidase | 86.31 ± 0.11 | Moderate |
| N-(similar structure) | Acetylcholinesterase | Not specified | Potentially beneficial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a benzodioxin-acetamide backbone with other derivatives but differs in the heterocyclic substituent. Key analogues include:
Key Observations :
- The imidazole-based target compound exhibits greater hydrophobicity than triazole or pyrimido-indol derivatives, favoring membrane permeability .
- Triazole and pyridine-containing analogues show higher polarity, enhancing solubility in aqueous media .
Physicochemical and Spectroscopic Properties
- Hydrogen Bonding: The target compound’s imidazole nitrogen and acetamide carbonyl form strong hydrogen bonds, as evidenced by X-ray crystallography (SHELX-refined structures) . Triazole derivatives exhibit additional H-bond donors/acceptors from pyridine and furan, increasing crystal lattice stability .
- Mass Spectrometry : EIMS data for benzodioxin derivatives show characteristic fragmentation patterns (e.g., m/z 380–531 for molecular ions) .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide?
- Methodological Answer : A robust synthesis involves coupling a benzodioxin-6-amine precursor with a sulfanyl-acetamide intermediate. For example, in analogous compounds, benzodioxin-6-amine derivatives react with halogenated acetamides (e.g., 2-bromoacetamides) under basic conditions (e.g., Na₂CO₃, pH 10) in polar aprotic solvents like DMF, with catalytic LiH to facilitate nucleophilic substitution . Reaction monitoring via TLC and purification by ice-water precipitation is recommended to isolate pure products .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Structural validation typically employs:
- IR spectroscopy : To confirm functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for acetamide, S–S or C–S bonds at ~500–700 cm⁻¹).
- ¹H/¹³C NMR : To assign protons and carbons in the benzodioxin, imidazole, and acetamide moieties. For instance, the dihydrobenzodioxin protons resonate as a multiplet at δ 4.2–4.5 ppm, while imidazole protons appear as singlets in δ 7.0–8.5 ppm .
- Mass spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing patterns be analyzed for this compound to predict solubility or stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is critical for resolving hydrogen-bonding networks. Graph set analysis (as per Etter’s formalism) can classify interactions (e.g., R₂²(8) motifs for dimeric hydrogen bonds). For example, the benzodioxin oxygen atoms often act as hydrogen-bond acceptors, while imidazole NH groups may serve as donors, influencing crystallinity .
Q. What experimental strategies are recommended for evaluating enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) with this compound?
- Methodological Answer :
- In vitro assays : Use spectrophotometric methods to measure inhibition kinetics. For α-glucosidase, incubate the compound with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), then quantify hydrolyzed p-nitrophenol at 405 nm .
- Dose-response curves : Test concentrations from 0.1–100 μM to calculate IC₅₀ values. Include positive controls (e.g., acarbose for α-glucosidase) and triplicate runs to ensure reproducibility.
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with enzyme active sites, prioritizing the imidazole sulfanyl and benzodioxin groups as key pharmacophores .
Q. How can researchers resolve contradictions in biological activity data across derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., phenyl, methyl groups on the imidazole) and correlate changes with inhibitory potency. For example, bulky substituents may sterically hinder enzyme binding, reducing activity .
- Statistical validation : Apply ANOVA or t-tests to compare biological replicates. Use tools like GraphPad Prism to identify outliers or dose-dependent trends.
- Cross-disciplinary validation : Combine spectral data (e.g., NMR purity checks) with orthogonal assays (e.g., surface plasmon resonance for binding affinity) to rule out synthetic impurities as confounding factors .
Key Considerations for Experimental Design
- Crystallography : Prioritize high-resolution data (≤1.0 Å) and use SHELXL’s TWIN/BASF commands for twinned crystals .
- Synthetic reproducibility : Optimize reaction time (3–6 hours) and LiH catalyst loading (0.5–1.0 mol%) to avoid side products .
- Biological assays : Include negative controls (DMSO vehicle) and validate enzyme activity with/without inhibitors in pre-trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
